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molecular formula C8H5F4NO3 B2686545 5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid CAS No. 1373863-09-2

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid

Cat. No. B2686545
M. Wt: 239.126
InChI Key: WPXNTAHLXSDDCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09302991B2

Procedure details

The title compound is prepared in 75% yield (21.0 g, a white solid) from 2-chloro-5-fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid (32.2 g, 118 mmol, Step-1 of Amine-12) by the similar manner in Step-4 of Amine-12.
Name
2-chloro-5-fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9]([O:11][CH2:12][C:13]([F:16])([F:15])[F:14])[C:8]([F:17])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].CCCCCCCCCCCCN>>[F:17][C:8]1[C:9]([O:11][CH2:12][C:13]([F:15])([F:16])[F:14])=[N:10][CH:2]=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
2-chloro-5-fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid
Quantity
32.2 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=N1)OCC(F)(F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=C(C(=O)O)C1)OCC(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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